Pirmagrel - 85691-74-3

Pirmagrel

Catalog Number: EVT-403533
CAS Number: 85691-74-3
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pirmagrel functions as a thromboxane synthase inhibitor, effectively hindering the production of thromboxane A2 (TXA2). [, , , ]. In scientific research, Pirmagrel serves as a valuable tool to investigate the roles of TXA2 in various physiological and pathological processes.

  • Compound Description: Prostacyclin, also known as prostaglandin I2, is a potent vasodilator and inhibitor of platelet aggregation. It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, specifically by the enzyme prostacyclin synthase. [, , , ]
  • Relevance: Pirmagrel, a thromboxane synthase inhibitor, exerts its therapeutic effects by shifting the balance of prostanoids towards prostacyclin. By inhibiting thromboxane A2 synthesis, pirmagrel indirectly increases the relative levels of prostacyclin, promoting vasodilation and reducing platelet aggregation. [, , , ]
  • Compound Description: Thromboxane A2 is a potent vasoconstrictor and stimulator of platelet aggregation. It is produced from arachidonic acid through the COX pathway, specifically by the enzyme thromboxane synthase. [, , , , ]
  • Relevance: Pirmagrel directly targets and inhibits thromboxane synthase, the enzyme responsible for the final step of thromboxane A2 synthesis. This inhibition leads to decreased thromboxane A2 levels, thereby reducing vasoconstriction and platelet aggregation. [, , , , ]

Lipopolysaccharide (LPS)

  • Compound Description: Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria. It is a potent immunostimulant, triggering the release of pro-inflammatory mediators, including prostanoids. [, ]
  • Relevance: In studies investigating the effects of pirmagrel on prostanoid production, LPS has been used as a stimulatory agent to induce the production of both prostacyclin and thromboxane A2 in cell culture models. This allows researchers to evaluate the ability of pirmagrel to inhibit thromboxane A2 synthesis even in the presence of a strong pro-inflammatory stimulus. [, ]

U-46619

  • Compound Description: U-46619 is a synthetic analog of thromboxane A2 that acts as a potent agonist at thromboxane A2 receptors, inducing similar effects as the endogenous molecule, such as vasoconstriction and platelet aggregation. [, , ]
  • Relevance: U-46619 is frequently used in research to investigate the role of thromboxane A2 in various physiological and pathological processes. In studies exploring the mechanism of action of pirmagrel, U-46619 is often employed to stimulate thromboxane A2 receptors, allowing researchers to assess the ability of pirmagrel to antagonize these effects. [, , ]

SQ-29548

  • Compound Description: SQ-29548 is a selective thromboxane A2 receptor antagonist. It binds to thromboxane A2 receptors, preventing the binding and subsequent effects of thromboxane A2. [, , ]
  • Relevance: SQ-29548 serves as a valuable tool in research to investigate the physiological and pathological roles of thromboxane A2. In studies evaluating the efficacy of pirmagrel, SQ-29548 is often used in conjunction with pirmagrel to assess their combined effects on thromboxane A2-mediated responses. [, , ]

Indomethacin

  • Compound Description: Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX), the enzyme responsible for the initial steps in the synthesis of both prostacyclin and thromboxane A2 from arachidonic acid. []
  • Relevance: Indomethacin serves as a useful control in studies investigating the effects of pirmagrel on prostanoid production. By inhibiting COX, indomethacin blocks the synthesis of both prostacyclin and thromboxane A2, providing a comparative baseline for assessing the specific inhibitory effects of pirmagrel on thromboxane A2 production. []

Tranylcypromine

  • Compound Description: Tranylcypromine is a potent, irreversible inhibitor of monoamine oxidase (MAO). While primarily known for its antidepressant effects, tranylcypromine also exhibits inhibitory activity against prostacyclin synthase, the enzyme responsible for the final step in prostacyclin synthesis. [, ]
  • Relevance: Tranylcypromine is employed as a pharmacological tool to investigate the role of prostacyclin in various physiological and pathological contexts. In studies evaluating the effects of pirmagrel on prostanoid production, tranylcypromine is often used to selectively inhibit prostacyclin synthesis, allowing researchers to dissect the specific contributions of prostacyclin and thromboxane A2 to the observed effects. [, ]

Dazoxiben, Dazmegrel

  • Compound Description: Dazoxiben and dazmegrel are both thromboxane synthase inhibitors, similar to pirmagrel. []
  • Relevance: These compounds are structurally related to pirmagrel and share its mechanism of action, inhibiting the synthesis of thromboxane A2. Their inclusion in research helps to compare and contrast the efficacy and potency of different thromboxane synthase inhibitors in various experimental settings. []

GR32191, L670596, ICI159995, AH69212, Sulotroban

  • Compound Description: These compounds are all thromboxane A2 receptor antagonists, similar in action to SQ-29548. []
  • Relevance: These compounds represent a diverse range of chemical structures that all target the thromboxane A2 receptor. Comparing their activity to pirmagrel's dual action (thromboxane synthase inhibition and weaker thromboxane A2 receptor antagonism) helps researchers understand the relative importance of these two mechanisms in different clinical scenarios. []
Overview

Pirmagrel is a novel antiplatelet agent that belongs to the class of thienopyridines, which are widely used in the prevention of thrombotic cardiovascular events. This compound is designed to inhibit platelet aggregation, thereby reducing the risk of heart attacks and strokes in patients with acute coronary syndromes or those undergoing percutaneous coronary interventions. The development of Pirmagrel stems from the need for more effective antiplatelet therapies that can provide better outcomes compared to existing treatments.

Source

Pirmagrel is synthesized through a series of chemical reactions involving various precursors and reagents. The specific synthesis pathways and methodologies are crucial for ensuring the compound's efficacy and safety in clinical applications.

Classification

Pirmagrel is classified as an antiplatelet medication, specifically a thienopyridine derivative. It functions by irreversibly binding to the adenosine diphosphate receptor on platelets, thereby inhibiting their activation and aggregation.

Synthesis Analysis

Methods

The synthesis of Pirmagrel typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic Substitution: This reaction is often employed to introduce functional groups that enhance the compound's pharmacological properties.
  • Coupling Reactions: These reactions are essential for forming the thienopyridine structure, which is critical for its activity.
  • Purification Techniques: After synthesis, Pirmagrel undergoes purification through crystallization or chromatography to ensure high purity levels necessary for clinical use.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the synthesis and confirm the identity and purity of Pirmagrel.

Molecular Structure Analysis

Structure

Pirmagrel's molecular structure can be described by its thienopyridine core, which consists of a fused thiophene and pyridine ring system. This structure is crucial for its interaction with platelet receptors.

Data

  • Molecular Formula: C15_{15}H16_{16}N2_{2}S
  • Molecular Weight: 256.37 g/mol
  • Structural Features: The presence of specific functional groups that enhance binding affinity and selectivity towards platelet receptors.
Chemical Reactions Analysis

Reactions

Pirmagrel undergoes several key chemical reactions during its synthesis:

  • Formation of Thienopyridine Ring: This step involves cyclization reactions that create the core structure essential for its biological activity.
  • Functional Group Modifications: Subsequent reactions modify side chains to improve pharmacokinetic properties.

Technical Details

The reactions are typically monitored using spectroscopic techniques, ensuring that each step proceeds correctly before moving on to subsequent stages. Reaction yields are optimized through various strategies such as adjusting reagent concentrations and using catalysts.

Mechanism of Action

Process

Pirmagrel exerts its antiplatelet effects primarily through the inhibition of adenosine diphosphate receptors on platelets. Upon administration, it binds irreversibly to these receptors, preventing platelet activation and subsequent aggregation.

Data

Studies have shown that Pirmagrel demonstrates a higher efficacy in inhibiting platelet aggregation compared to older agents like clopidogrel. This enhanced action translates into better clinical outcomes in patients at risk of thrombotic events.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Pirmagrel is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels typical for pharmaceutical formulations.

Relevant Data or Analyses

Comprehensive studies on Pirmagrel's stability indicate that it maintains efficacy over extended periods when stored appropriately, making it suitable for long-term use in clinical settings.

Applications

Scientific Uses

Pirmagrel is primarily used in clinical settings for:

  • Preventing Thrombotic Events: It is indicated for patients with acute coronary syndromes or those undergoing procedures like angioplasty.
  • Research Studies: Ongoing research aims to explore its efficacy compared to other antiplatelet agents, focusing on patient outcomes in various cardiovascular conditions.

Properties

CAS Number

85691-74-3

Product Name

Pirmagrel

IUPAC Name

6-imidazo[1,5-a]pyridin-5-ylhexanoic acid

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17)

InChI Key

LIFOFTJHFFTNRV-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O

Synonyms

CGS 13080
CGS-13080
imidazol(1,5-a)pyridine-5-hexanoic acid
pirmagrel

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.